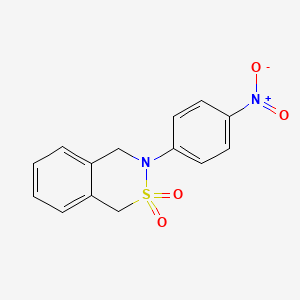

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide, commonly known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

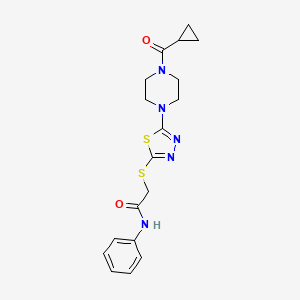

Heterocyclic Compounds and Biological Activity

1,4-Benzothiazines, including derivatives like 3,4-Dihydro-3-(4-nitrophenyl)-1H-2,3-benzothiazine 2,2-dioxide, are vital heterocyclic compounds known for implicating versatile biological activities. These compounds have been studied for their potential in regulating various types of cancer, among other biological effects. Synthetic chemists have developed numerous synthetic strategies for the synthesis of 1,4-benzothiazine analogues demonstrating significant activities through various mechanisms (Rai et al., 2017).

Synthetic Strategies and Industrial Applications

Benzothiazines, including this compound, have found a variety of industrial uses and show promise as herbicides. They play a significant role in drug discovery, potentially acting as drug candidates for treating diseases like cancer, hypertension, and infections due to their nitrogen-sulfur axis and structural similarity with phenothiazine drugs (Mir et al., 2020).

Antifungal and Immunomodulating Activities

Studies on 1,4-benzothiazine azole derivatives, closely related to this compound, have reviewed their in vitro and in vivo antifungal activity. These compounds have shown potential in anti-Candida activity and possess immunomodulating activity, indicating their direct antifungal activity combined with the capability to stimulate the immune response could significantly increase in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Optoelectronic Material Applications

The incorporation of benzothiazine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Research indicates the potential for using derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit potent antimicrobial activity .

Mode of Action

It is known that many antimicrobial agents work by inhibiting essential biochemical pathways in the target organisms, leading to their death or growth inhibition .

Biochemical Pathways

Many antimicrobial agents act by disrupting cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways .

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may lead to the death or growth inhibition of susceptible microorganisms .

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)-1,4-dihydro-2λ6,3-benzothiazine 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c17-16(18)14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-21(15,19)20/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMVWWRKTJLOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CS(=O)(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)

![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)

![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)

![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)